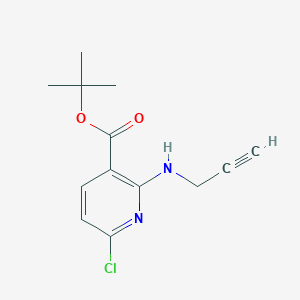

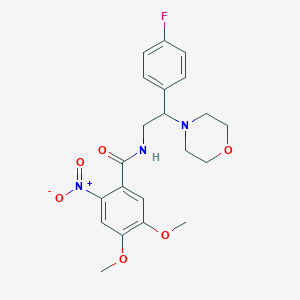

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The furan and pyridine rings are connected by a methylene bridge. The compound also contains a propanamide group with two phenyl substituents .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation . A similar compound, [4- (4-aryl)-5- (cyclohexylamino)-2- (pyridin-2-yl)furan-3-yl] (pyridin-2-yl)methanones, was synthesized via a multicomponent reaction of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The furan and pyridine rings contribute to the aromaticity of the molecule, while the propanamide group and the phenyl substituents add to its complexity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given its structural complexity. The presence of multiple functional groups and aromatic rings can lead to a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .科学的研究の応用

1. Amplifier of Phleomycin Against E. coli

A study conducted by Brown and Cowden (1982) investigated compounds with a structure similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide, focusing on their activity as amplifiers of phleomycin against Escherichia coli. The pyridinyl derivatives of these compounds demonstrated significant biological activity in this context (Brown & Cowden, 1982).

2. Inhibitor of Ca²⁺-Induced Mitochondrial Permeability Transition

Murasawa et al. (2012) identified a structural scaffold similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide as a promising candidate for the development of therapeutic agents. These agents are particularly relevant for treating vascular dysfunctions, including ischemia/reperfusion injury. Among the synthesized compounds, one exhibited potent inhibitory activity against Ca(2+)-induced mitochondrial swelling (Murasawa et al., 2012).

3. Antiprotozoal Agents

Ismail et al. (2004) synthesized a compound structurally related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide. This compound demonstrated strong DNA affinity and significant in vitro and in vivo activity against protozoal infections, indicating its potential as an antiprotozoal agent (Ismail et al., 2004).

4. Bioisosteres of 5-HT1F Receptor Agonists

In the search for bioisosteres of 5-HT1F receptor agonist indole analogues, Mathes et al. (2004) explored compounds structurally similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide. These studies led to the discovery of potent and selective 5-HT1F receptor agonists with potential therapeutic applications for treating acute migraine (Mathes et al., 2004).

5. DNA Intercalative Human Topoisomerase IIα Catalytic Inhibitor

Jeon et al. (2017) synthesized a novel derivative of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide, which acted as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound showed greater activity and less DNA toxicity than etoposide, indicating its potential for anticancer applications (Jeon et al., 2017).

将来の方向性

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential biological activities. Given its complex structure, it may have interesting pharmacological properties that could be explored in future research .

特性

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-25(27-16-19-13-23(17-26-15-19)22-11-12-29-18-22)14-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-13,15,17-18,24H,14,16H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIGDBJJNIVKQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=COC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-{[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2778982.png)

![Acetic acid; tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2778995.png)

![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2778997.png)